![molecular formula C23H16FN5OS B3016157 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide CAS No. 1797729-43-1](/img/structure/B3016157.png)

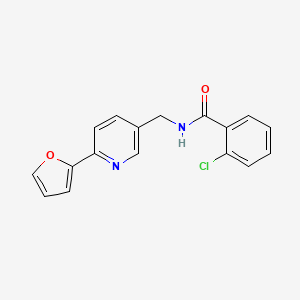

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

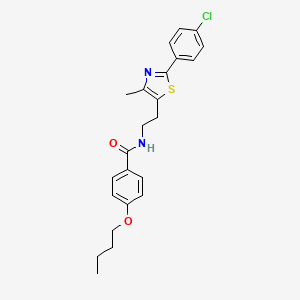

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H16FN5OS and its molecular weight is 429.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Properties

A significant application of this compound is in its antimicrobial activity. Studies have shown that similar compounds, like 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, demonstrate promising antimicrobial activities against various gram-positive, gram-negative bacteria, and fungal strains (Rezki, 2016). Similarly, other derivatives have been found to exhibit significant antimicrobial activity, particularly against plant fungi and bacteria, highlighting their potential in agricultural and clinical settings (Liao et al., 2017).

Anticonvulsant and Neuroprotective Effects

The compound’s structure is similar to benzothiazole derivatives that have been evaluated for anticonvulsant activity. Some of these compounds have shown potent effects in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating potential utility in treating convulsive disorders (Liu et al., 2016).

Anticancer Applications

Compounds with a similar structure have been assessed for their antitumor activity. In particular, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated considerable anticancer activity against various cancer cell lines, suggesting the potential of this compound in oncological research (Yurttaş et al., 2015).

Antiviral Potential

Additionally, some benzothiazole derivatives incorporating a triazole moiety have shown activity against viruses like the hepatitis C virus (HCV), indicating the compound’s potential use in antiviral therapies (Youssif et al., 2016).

Chemical Synthesis and Green Chemistry

This compound and its related structures are notable for their synthesis methodologies. Studies have emphasized the use of green chemistry principles, such as ultrasound irradiation, in synthesizing similar compounds, reducing reaction times and enhancing yields, which is crucial for sustainable chemical production (Rezki, 2016).

Mechanism of Action

Target of Action

The compound, also known as 2-(benzotriazol-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide, is a type of Donor–π–Acceptor–π–Donor (D–A–D) compound . It is based on a 2H-benzo[d][1,2,3]triazole core branched with different alkynyl donor groups . The primary targets of this compound are organic field-effect transistors (OFETs), where it acts as a p-type semiconductor .

Mode of Action

The compound interacts with its targets through intramolecular charge transfer (ICT) from the electron-donating to the electron-withdrawing fragments . The planarity of the structure and the good intramolecular charge transfer play a critical role in the application of the compounds as semiconductors in OFET devices .

Biochemical Pathways

The compound affects the electronic and molecular structures of the OFETs . It modifies the electronic structures with the aim of developing low-band gap semiconductors with high charge-carrier mobilities . The variation of the HOMO and LUMO energy values through the introduction of different donor and acceptor groups is the best strategy to tune the electronic and optoelectronic properties of these systems for device applications .

Pharmacokinetics

Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates .

Result of Action

The compound, when tested in a top-contact/bottom-gate thin film transistor architecture, behaves as a p-type semiconductor . It exhibits novel properties due to its confined sizes and unique shapes . Furthermore, the more ordered packing structures in 1D crystalline organic semiconductors lead to relatively better and more reproducible device performance .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of this compound. For instance, the compound showed significant organogel formation, particularly bis-amide derivative 4e which gave robust thermally stable gels, in a range of solvents down to 0.1 wt% . The gelators proved responsive under pH stimuli or to the presence of metal cations . This responsiveness to environmental factors can influence the compound’s action and efficacy .

Future Directions

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies . These compounds can interact with a wide range of enzymes, proteins, and other biomolecules .

Cellular Effects

In vitro cytotoxic evaluation of similar compounds indicated that some exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . These compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN5OS/c24-17-9-3-1-7-15(17)23-26-20(14-31-23)16-8-2-4-10-18(16)25-22(30)13-29-21-12-6-5-11-19(21)27-28-29/h1-12,14H,13H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIAFMUUGHWPSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CN4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)

![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)

![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3016092.png)

![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3016093.png)